molecular formula C13H17IO B12906191 Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)- CAS No. 651057-10-2

Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-

Cat. No.: B12906191
CAS No.: 651057-10-2
M. Wt: 316.18 g/mol
InChI Key: OUQDICUAJNFWSV-CHWSQXEVSA-N
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Description

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-iodo-3-phenylpropane and tetrahydrofuran.

    Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

    Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives .

Scientific Research Applications

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

651057-10-2

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodo-3-phenylpropyl]oxolane

InChI

InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m1/s1

InChI Key

OUQDICUAJNFWSV-CHWSQXEVSA-N

Isomeric SMILES

C1C[C@@H](OC1)[C@@H](CCC2=CC=CC=C2)I

Canonical SMILES

C1CC(OC1)C(CCC2=CC=CC=C2)I

Origin of Product

United States

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